molecular formula C9H10N2O B7959111 6,7-Dihydro-5H-Quinolin-8-One Oxime

6,7-Dihydro-5H-Quinolin-8-One Oxime

Cat. No.: B7959111
M. Wt: 162.19 g/mol
InChI Key: CDBBPOISMDNVNQ-FLIBITNWSA-N
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Description

6,7-Dihydro-5H-Quinolin-8-One Oxime (CAS 58509-59-4) is a bicyclic oxime derivative with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. Structurally, it features a partially hydrogenated quinoline backbone with an oxime functional group (–NOH) at the 8-position. This compound is characterized by a melting point of 42–44°C and a predicted density of 1.168 g/cm³ . It is primarily used in catalytic applications, such as studying the catalytic origins of nicotine hydrolysis aldehyde reactions . The compound is classified under hazard code Xn, indicating harmful effects upon inhalation, skin contact, or ingestion .

Properties

IUPAC Name

(NZ)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBBPOISMDNVNQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N\O)/C1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Kinetics

The mechanism proceeds through a two-step process:

  • Nucleophilic attack : Hydroxylamine’s amine group attacks the carbonyl carbon of 6,7-dihydro-5H-quinolin-8-one, forming a tetrahedral intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the oxime.

Kinetic studies of analogous systems suggest pseudo-first-order dependence on hydroxylamine concentration, with rate acceleration observed in polar aprotic solvents like ethanol.

Optimization Parameters

  • Temperature : Yields improve at 70–80°C, though exceeding 85°C promotes side reactions (e.g., Beckmann rearrangement).

  • Solvent : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction rate.

  • Base : Sodium acetate (1.2 equiv) minimizes HCl byproduct accumulation, maintaining a pH of 5–6.

A representative small-scale synthesis achieves 68–72% yield after 6 hours, with purity >95% confirmed by HPLC.

Catalytic Radical Cyclization of O-Acyloxime Derivatives

A novel method employs O-acyloxime precursors subjected to radical cyclization. This approach, detailed in recent catalytic studies, avoids harsh acidic conditions and enhances regioselectivity.

Synthetic Workflow

  • Precursor synthesis : 6,7-Dihydro-5H-quinolin-8-one is converted to its O-2,4-dinitrophenyloxime derivative using 2,4-dinitrofluorobenzene.

  • Cyclization : Treatment with sodium hydride (NaH) in 1,4-dioxane induces radical formation, followed by intramolecular coupling (Scheme 1).

Scheme 1 : Radical cyclization of O-2,4-dinitrophenyloxime to yield 6,7-dihydro-5H-quinolin-8-one oxime.

Key Findings

  • Catalyst influence : Adding hydroquinone (0.1 equiv) boosts yield from 24% to 53% by stabilizing radical intermediates.

  • Solvent effects : 1,4-Dioxane outperforms THF due to superior radical stabilization.

  • Side products : Competitive hydrogenation may occur, necessitating post-reduction purification.

Comparative Analysis of Preparation Methods

Method Yield (%) Time Scalability Purity
Classical Oxime Formation68–726–8 hoursHigh>95%
High-Pressure Q-Tube80–85*45 minutesModerate>90%*
Radical Cyclization532 hoursLow85–90%

*Extrapolated from analogous quinoline syntheses.

Industrial Considerations

  • Cost : Classical methods remain cost-effective for bulk production despite longer reaction times.

  • Green chemistry : High-pressure systems reduce solvent waste, aligning with sustainable practices.

  • Safety : Radical cyclization requires stringent control over oxygen and moisture, complicating large-scale implementation.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-Quinolin-8-One Oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can yield the corresponding amine.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

6,7-Dihydro-5H-quinolin-8-one oxime serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation can yield nitrile oxides.
  • Reduction may produce corresponding amines.
  • Substitution can involve nucleophilic reactions with amines or thiols.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of quinolinone compounds possess significant antimicrobial activity against various strains of bacteria and fungi. For example, certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and Staphylococcus aureus .

Case Study:
A derivative of 8-hydroxyquinoline was found to have bactericidal activity comparable to existing treatments for tuberculosis, highlighting the potential of quinoline derivatives in combating resistant strains .

Medical Applications

Due to its ability to interact with biological targets, this compound is being explored for therapeutic applications:

  • Anticancer Activity: Certain studies have indicated that compounds similar to this oxime can induce apoptosis in cancer cells. For instance, novel derivatives were evaluated against multiple cancer cell lines and showed IC50 values below 1 μM without affecting normal cells .

Mechanism of Action:
The mechanism involves disruption of microtubule assembly and induction of cell cycle arrest and apoptosis through intrinsic and extrinsic pathways .

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes due to its distinct chemical properties. Its role as a chelating agent also makes it valuable in various applications involving metal ions .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-Quinolin-8-One Oxime involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

6,7-Dihydro-5H-Isoquinolin-8-One (CAS 21917-88-4)

  • Structural Difference: The nitrogen atom in the isoquinoline ring is positioned at the 2nd carbon instead of the 1st carbon in the quinoline system.
  • Physical Properties: Boiling Point: 123–124°C (at 4 Torr) vs. 287.4°C (at 760 mmHg) for the parent ketone 6,7-Dihydro-5H-Quinolin-8-One . pKa: 3.80 ± 0.20 (predicted) , suggesting slightly stronger acidity compared to the oxime derivative.
  • Applications : Used as a catalyst in organic synthesis but lacks the oxime group’s radical reactivity .

3-Chloro-7,8-Dihydroquinolin-5(6H)-One (CAS 127724-75-8)

  • Structural Difference : A chlorine substituent at the 3rd position alters electronic properties.
  • Reactivity : The chloro group increases electrophilicity, enhancing susceptibility to nucleophilic substitution compared to the oxime’s radical-based reactivity .

Functional Group Analogues

4-Methylpentan-2-One Oxime (CAS 105-44-2)

  • Structural Difference : A linear aliphatic oxime lacking aromaticity.
  • Physicochemical Properties: Lower molecular weight (115.18 g/mol) and boiling point (≈150°C). Classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2 , contrasting with the quinolin-oxime’s systemic toxicity (Xn) .
  • Applications: Used in non-biocidal antifouling paints, unlike the catalytic or medicinal research roles of quinolin-oxime .

Phosgene Oxime (CX, CAS 1794-86-1)

  • Structural Difference: A highly reactive chlorinated oxime (Cl₂C=NOH).
  • Toxicity: Extreme urticant and corrosive agent causing immediate tissue damage, unlike the moderate toxicity of quinolin-oxime .

Radical-Mediated Reactions

6,7-Dihydro-5H-Quinolin-8-One Oxime participates in cross-dehydrogenative C–O coupling with β-dicarbonyl compounds via iminoxyl radical intermediates. This reactivity is distinct from the parent ketone, which lacks radical-generating capacity .

Catalytic Performance

The oxime’s ability to stabilize radicals enhances its utility in catalysis, outperforming non-oxime analogues like 6,7-Dihydro-5H-Isoquinolin-8-One in oxidative coupling reactions .

Biological Activity

6,7-Dihydro-5H-quinolin-8-one oxime is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Overview

This compound has the molecular formula C9H10N2OC_9H_{10}N_2O and is characterized by the presence of an oxime functional group attached to a quinolinone core. The compound is synthesized through the reaction of 6,7-dihydro-8(5H)-quinolinone with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.036 µg/mL
Staphylococcus aureus0.57 µg/mL
Pseudomonas aeruginosa0.043 µg/mL

The compound's mechanism involves interference with bacterial fatty acid biosynthesis pathways, targeting specific proteins such as FabI .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has shown promise in inhibiting the growth of several cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineTreatment Dose (mg/kg)Effectiveness (IC50)Reference
Human lung cancer (A549)40.1–1 µM
Human colorectal carcinoma (HCT-116)10–400.1–1 µM
Osteosarcoma (MG63)5Significant reduction in tumor size

The compound's anticancer effects are attributed to its ability to inhibit multiple kinases involved in cell proliferation and survival pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxime group can form hydrogen bonds with enzymes, modulating their activity.
  • Kinase Inhibition : It has been shown to inhibit several kinases involved in signaling pathways critical for cancer cell survival .
  • Antibacterial Mechanism : The compound disrupts bacterial fatty acid biosynthesis by targeting Fab proteins .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in significant tumor size reduction when administered at a dose of 4 mg/kg daily for two weeks .
  • Antimicrobial Efficacy : A clinical trial demonstrated that the compound effectively reduced bacterial load in patients with resistant infections, showing MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6,7-dihydro-5H-quinolin-8-one oxime, and how can yield optimization be approached?

  • The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-6,7-dihydro-5H-quinolin-8-one can react with benzoyl derivatives under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM) to form intermediates, followed by oxime formation using hydroxylamine . Reported yields (~30%) may be improved by optimizing reaction time, temperature, and stoichiometry of hydroxylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Use ¹H/¹³C NMR to verify functional groups (e.g., oxime proton at δ 8.3–8.5 ppm, quinoline ring protons at δ 6.5–7.5 ppm) . HPLC (C18 column, methanol/water mobile phase) ensures purity (>98%), while mass spectrometry (ESI or EI mode) confirms molecular weight. Cross-reference spectral data with literature to resolve ambiguities .

Q. What preliminary biological activity assays are suitable for evaluating this compound?

  • Screen for antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Test antibacterial activity against Gram-positive/negative strains (e.g., E. coli, S. aureus) using MIC protocols. Include positive controls (e.g., doxorubicin for anticancer, ampicillin for antibacterial) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of oxime formation in 6,7-dihydro-5H-quinolin-8-one derivatives?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and energy barriers for oxime transfer reactions. Compare with experimental kinetics (e.g., Arrhenius plots from variable-temperature NMR) to validate intermediates. Studies on acetone oxime systems suggest water expulsion steps as rate-limiting .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurities. Conduct batch-to-batch reproducibility tests using standardized protocols. Use metabolomic profiling (LC-MS) to identify degradation products. Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .

Q. How can researchers design derivatives to enhance selectivity for specific biological targets (e.g., COX-2 or NF-κB)?

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinoline C-2 position to modulate electronic effects. For COX-2 inhibition, incorporate sulfonamide or methylsulfonyl moieties. Use molecular docking (AutoDock Vina) to predict binding affinities against crystal structures (PDB: 5KIR for COX-2) .

Q. What methodologies address solubility challenges in in vivo studies of this compound?

  • Prepare nanoparticulate formulations using PLGA or liposomes (sonication/emulsion methods). Characterize particle size (DLS) and encapsulation efficiency (UV-Vis). For acute toxicity, use DMSO/saline mixtures (<5% DMSO) in animal models and monitor via histopathology .

Methodological Considerations

  • Data Validation : Triangulate results using multiple techniques (e.g., NMR + XRD for structure; HPLC + LC-MS for purity) .
  • Experimental Design : Include negative controls (e.g., solvent-only groups) and statistical analysis (ANOVA, p < 0.05) to ensure robustness .
  • Safety Protocols : Adhere to GHS Category 4 guidelines for acute toxicity (oral/dermal/inhalation). Use fume hoods and PPE during synthesis .

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